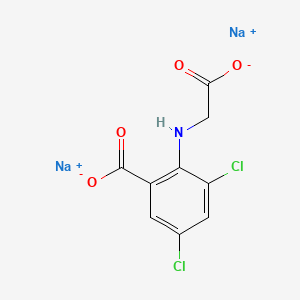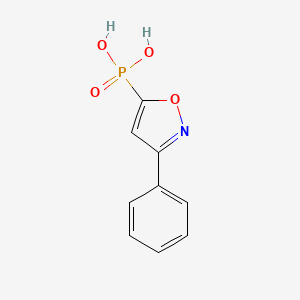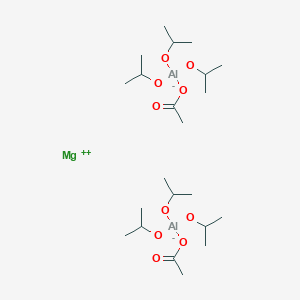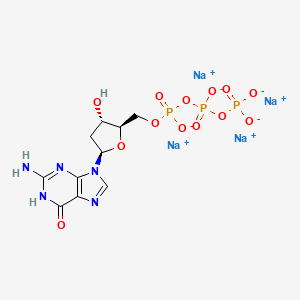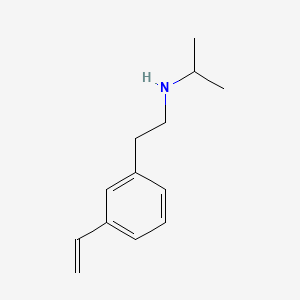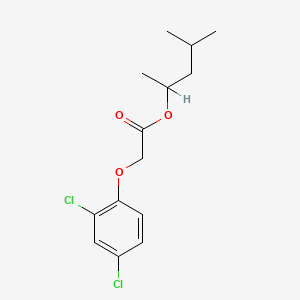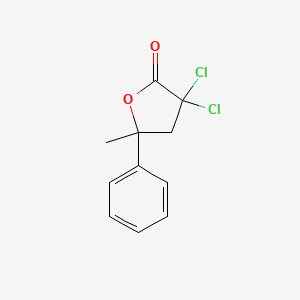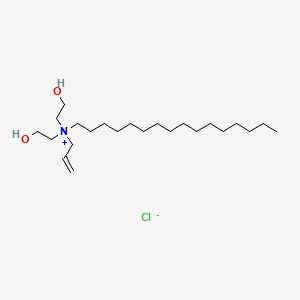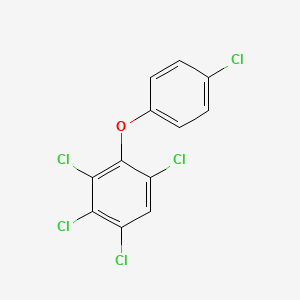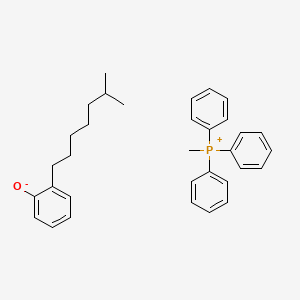
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is a compound with the IUPAC name this compound. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The phenolate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenolate ring.
Scientific Research Applications
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can stabilize reaction intermediates, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: A related compound with similar chemical properties and applications.
2-(6-methylheptyl)phenol: The phenolic precursor used in the synthesis of the target compound.
Uniqueness
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is unique due to its combined phenolate and triphenylphosphanium structure, which imparts distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively .
Properties
CAS No. |
94481-66-0 |
|---|---|
Molecular Formula |
C33H39OP |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C14H22O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h2-16H,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
SOKWTXJYWGPVOA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


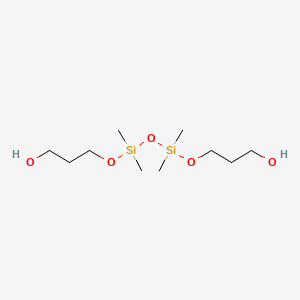
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
